Tetrahydrophthalic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
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InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2 | |
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InChI Key |
KMOUUZVZFBCRAM-UHFFFAOYSA-N | |
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Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
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Molecular Formula |
C8H8O3, Array | |
| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |
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| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID3026516 | |
| Record name | Tetrahydrophthalic anhydride | |
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Molecular Weight |
152.15 g/mol | |
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Physical Description |
Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER. | |
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| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |
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Boiling Point |
at 6.7kPa: 195 °C | |
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Flash Point |
315 °F (157 °C) Open cup, 157 °C o.c. | |
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Solubility |
Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction | |
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Density |
1.20 at 105 °C, 1.4 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5.3 | |
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Vapor Pressure |
0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |
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Color/Form |
White crystalline powder | |
CAS No. |
85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6 | |
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| Record name | 1,2,3,6-Tetrahydrophthalic anhydride | |
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Melting Point |
Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C | |
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Advanced Synthetic Methodologies for Tetrahydrophthalic Anhydride and Its Derivatives
Diels-Alder Reaction-Based Synthesis
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, is particularly well-suited for the synthesis of tetrahydrophthalic anhydride (B1165640) and its derivatives, with maleic anhydride serving as a highly effective dienophile. The concerted nature of this reaction allows for a high degree of stereochemical control, making it a preferred route for accessing these valuable compounds.
Mechanistic Investigations of Diels-Alder Condensation
The reaction between 1,3-butadiene (B125203) and maleic anhydride is a classic example of the Diels-Alder reaction, yielding cis-4-cyclohexene-1,2-dicarboxylic anhydride. utahtech.eduquizlet.com This reaction proceeds through a concerted mechanism involving a cyclic transition state, where the diene and dienophile approach each other in parallel planes. researchgate.net The formation of the new six-membered ring occurs in a single step, with the stereochemistry of the reactants being retained in the product. quizlet.comzbaqchem.com
In a typical laboratory preparation, 1,3-butadiene can be generated in situ by the thermal decomposition of 3-sulfolene (B121364). utahtech.educhemistry-online.com This method avoids the handling of gaseous butadiene. The reaction is commonly carried out in a high-boiling solvent such as xylene to provide the necessary thermal energy for both the decomposition of 3-sulfolene and the subsequent cycloaddition. utahtech.educhemistry-online.comscribd.com The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can then be isolated by crystallization. scribd.com
Table 1: Experimental Parameters for the Reaction of Butadiene and Maleic Anhydride
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product |
| 1,3-Butadiene (from 3-sulfolene) | Maleic Anhydride | Xylene | Reflux | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride |
This table summarizes a typical experimental setup for the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.
The reactivity of the diene in the Diels-Alder reaction can be significantly influenced by the presence of substituents. Electron-donating groups on the diene generally increase the reaction rate by raising the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile (maleic anhydride). researchgate.net
For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride is an exothermic reaction that can proceed rapidly. atc.io Conversely, the presence of electron-withdrawing substituents, such as in 2,3-dibromo-1,3-butadiene, can alter the reaction dynamics. researchgate.netresearchgate.net The reaction of trans,trans-1,4-diphenylbutadiene with maleic anhydride has also been studied, with the stereospecificity of the endo-addition suggesting a concerted mechanism. rsc.org
Table 2: Effect of Substituents on Butadiene in Diels-Alder Reactions with Maleic Anhydride
| Diene | Substituent Type | Expected Reactivity Change |
| 2,3-Dimethyl-1,3-butadiene | Electron-donating | Increased |
| 2,3-Dibromo-1,3-butadiene | Electron-withdrawing | Decreased |
This table illustrates the general trend of substituent effects on the rate of the Diels-Alder reaction.
Cyclopentadiene (B3395910) is a highly reactive diene in the Diels-Alder reaction. However, at room temperature, it readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene (B1670491). unwisdom.org To use cyclopentadiene as a reactant, dicyclopentadiene must first be "cracked" by heating, which reverses the dimerization and yields the monomer. unwisdom.org
The reaction of cyclopentadiene with maleic anhydride produces cis-norbornene-5,6-endo-dicarboxylic anhydride. unwisdom.org High pressure has been shown to significantly influence the kinetics and selectivity of this reaction. researchgate.net Increasing pressure can lower the transition state energy and enhance the preference for the endo product. researchgate.net This is attributed to the smaller volume of the endo transition state compared to the exo transition state.
Table 3: Influence of Pressure on the Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
| Pressure | Effect on Transition State Energy | Predominant Product |
| 1 atm | Standard | Endo |
| High Pressure (e.g., 10000 atm) | Lowered | Strongly Favored Endo |
This table summarizes the impact of high pressure on the reaction profile and product selectivity.
The Diels-Alder reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with maleic anhydride is of industrial importance for the production of methyltetrahydrophthalic anhydride (MTHPA). chemchina.comjxnychemical.com This reaction has been studied under various conditions, including in supercritical carbon dioxide, to understand its kinetics. acs.orgacs.orgelsevierpure.com The rate of this bimolecular reaction is dependent on temperature and pressure. acs.orgelsevierpure.com
The industrial synthesis of MTHPA often uses a C5 fraction containing pentadienes as the source of the diene. chemchina.comgoogle.com The reaction with molten maleic anhydride is typically carried out at elevated temperatures. jxnychemical.com Following the initial cycloaddition, an isomerization step is often employed to produce a liquid mixture of MTHPA isomers. chemchina.com
Table 4: Kinetic Data for the Isoprene and Maleic Anhydride Reaction
| Temperature (K) | Pressure (MPa) | Rate Constant (L/mol·hr) |
| 308.2 | 7.5 - 14.1 | Varies |
| 313.2 | 7.5 - 14.1 | Varies |
| 318.2 | 7.5 - 14.1 | Varies |
This table presents a qualitative summary of kinetic studies, indicating that rate constants are measured across ranges of temperature and pressure. Specific values can be found in the cited literature. elsevierpure.comresearchgate.net
Furan (B31954) can act as a diene in the Diels-Alder reaction with maleic anhydride to form an oxa-bridged analog, specifically exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. zbaqchem.comresearchgate.net This reaction is notable because it involves the temporary disruption of the aromaticity of the furan ring. masterorganicchemistry.com
The reaction is reversible, and the stereochemical outcome is subject to kinetic and thermodynamic control. masterorganicchemistry.com The endo adduct is formed faster (kinetic product), but the exo adduct is more stable (thermodynamic product). masterorganicchemistry.comacs.org At lower temperatures, the formation of the endo product may be favored, while at higher temperatures, the equilibrium will shift towards the more stable exo product. masterorganicchemistry.com The reaction has been shown to be accelerated in supercritical carbon dioxide compared to conventional organic solvents. rsc.org
Table 5: Stereochemical Control in the Furan and Maleic Anhydride Reaction
| Control | Favored Product | Rationale |
| Kinetic | endo-adduct | Lower activation energy |
| Thermodynamic | exo-adduct | Greater thermodynamic stability |
This table outlines the principles of kinetic and thermodynamic control as they apply to the Diels-Alder reaction between furan and maleic anhydride.
Regioselectivity and Stereoselectivity in Diels-Alder Synthesis
The synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction between a conjugated diene (like 1,3-butadiene) and a dienophile (maleic anhydride). zbaqchem.com This reaction is highly stereospecific and regioselective, meaning the spatial arrangement of atoms in the reactants dictates the stereochemistry of the product, and there is a preference for the formation of one constitutional isomer over another. quizlet.comyoutube.com
The stereoselectivity of the Diels-Alder reaction is a well-established principle. The reaction is concerted, proceeding through a cyclic transition state. atc.io Consequently, the stereochemistry of the dienophile is retained in the product. libretexts.org In the reaction between 1,3-butadiene and maleic anhydride, the cis-configuration of the electron-withdrawing carboxyl groups in maleic anhydride results in the formation of the cis-isomer of the product, cis-1,2,3,6-tetrahydrophthalic anhydride. quizlet.comyoutube.com
Diels-Alder reactions can yield two primary stereoisomers: the endo and exo products. The endo product is generally favored due to a phenomenon known as secondary orbital overlap. libretexts.org In the transition state leading to the endo product, there is a favorable bonding interaction between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing pi-bond at the C2 and C3 atoms of the diene. libretexts.org This additional electronic stabilization lowers the energy of the endo transition state, making it the kinetically preferred product. libretexts.orgyoutube.com Steric hindrance can sometimes favor the exo product, but in the absence of significant steric constraints, the endo product predominates. libretexts.org
Regioselectivity becomes a key consideration when both the diene and dienophile are unsymmetrical. The reaction's outcome is governed by the electronic properties of the substituents. masterorganicchemistry.com The most widely accepted model to predict regioselectivity is the Frontier Molecular Orbital (FMO) theory. This theory posits that the reaction occurs through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The reaction is favored when the atoms with the largest coefficients in the respective HOMO and LUMO align, leading to the major regioisomer. libretexts.orgmasterorganicchemistry.com For instance, in reactions with an electron-donating group on the diene and an electron-withdrawing group on the dienophile, the preferred orientation aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com
Influence of Reaction Conditions on Isomer Formation and Purity
Temperature and Pressure: The Diels-Alder reaction is an equilibrium process. While it is often exothermic, elevated temperatures are sometimes required to overcome the activation energy. utahtech.edu However, excessively high temperatures can promote the reverse reaction (retro-Diels-Alder), which can lead to product decomposition and the formation of impurities. utahtech.edu For the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride from butadiene and maleic anhydride, an exothermic reaction occurs, with temperatures reaching 70–75°C. orgsyn.org For substituted analogs like methylthis compound, reaction temperatures are generally kept moderate, typically between 40°C and 60°C, to ensure high conversion of maleic anhydride and minimize side reactions. google.com Pressure can also be manipulated; for instance, a batch synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride can be optimized at temperatures of 130°C and pressures below 1.0 MPa. chemicalbook.com
Solvents and Catalysts: The choice of solvent can influence reaction rates and product purity. Solvents like benzene (B151609) or xylene are commonly used. utahtech.eduorgsyn.org It is crucial to use a dry solvent, as the presence of water can lead to the hydrolysis of maleic anhydride into maleic acid, which can complicate product crystallization and purification. utahtech.edu
Furthermore, isomerization of the double bond within the cyclohexene (B86901) ring of this compound can occur, leading to a mixture of isomers. This process can be influenced by reaction conditions and the presence of catalysts. For example, normally solid tetrahydrophthalic anhydrides can be converted into their normally liquid isomers by heating them in the presence of a solid, particulate, acidic siliceous cracking catalyst. google.com This isomerization is typically carried out at temperatures between 100°C and 250°C. google.com The use of catalysts like P₂O₅ has also been investigated for the isomerization of cis-1,2,3,6-tetrahydrophthalic anhydride to produce a mixture of liquid isomers. chemicalbook.com
An optimized continuous synthesis method for cis-1,2,3,6-tetrahydrophthalic anhydride has been developed using tetrahydrofuran (B95107) as a solvent. chemicalbook.com The optimal conditions were found to be a temperature of 140°C, a pressure of 1.5 MPa, and a molar ratio of butadiene to maleic anhydride of 1.6, which resulted in a maleic anhydride conversion of 98.93% and a product purity of 99.07%. chemicalbook.com
| Parameter | Condition | Effect on Synthesis | Reference |
| Temperature | 40-75°C | Optimal for forward reaction; avoids retro-Diels-Alder | orgsyn.orggoogle.com |
| Temperature | 100-250°C | Promotes isomerization to liquid forms with catalyst | google.com |
| Pressure | < 1.0 - 1.5 MPa | Can be optimized to improve yield and purity | chemicalbook.com |
| Solvent | Tetrahydrofuran, Benzene, Xylene | Affects reaction rate; must be dry to prevent hydrolysis | utahtech.eduorgsyn.orgchemicalbook.com |
| Catalyst | Acidic siliceous cracking catalyst, P₂O₅ | Facilitates isomerization of the double bond | chemicalbook.comgoogle.com |
| Reactant Ratio | Butadiene:Maleic Anhydride ~1.6:1 | Optimized for high conversion and yield | chemicalbook.com |
Synthesis of Functionalized this compound Analogs
Synthesis of Substituted 1,2,3,6-Tetrahydrophthalic Anhydride End Caps (B75204)
Substituted 1,2,3,6-tetrahydrophthalic anhydrides are valuable as end caps for polyimide resins, enhancing properties such as thermo-oxidative stability. acs.orgbiu.ac.il These functionalized analogs are synthesized via the Diels-Alder condensation of appropriately substituted butadienes with maleic anhydride. acs.org
The synthesis of several specific analogs has been reported, including 3-phenyl, 3-methoxy, 3-trimethylsilyloxy, and 3,6-diphenyl derivatives. acs.org The general synthetic route involves the reaction of the corresponding substituted 1,3-butadiene with maleic anhydride. acs.orgbiu.ac.il
For example, the synthesis of the 3-phenyl analog, 3-phenyl-1,2,3,6-tetrahydrophthalic anhydride, involves the reaction of 2-phenyl-1,3-butadiene with maleic anhydride. A reported synthesis achieved an 87% total yield of the product, which was then purified by recrystallization to obtain a colorless product with a melting point of 121.5-122.5°C. acs.org
The synthesis of 1-methoxy-3-trimethylsiloxy-1,3-butadiene, a precursor for a methoxy-substituted analog, is achieved by reacting 4-methoxy-3-buten-2-one (B155257) with triethylamine (B128534) and chlorotrimethylsilane. orgsyn.org This substituted diene can then react with maleic anhydride. orgsyn.org Similarly, 2-(trimethoxy)silyl-1,3-butadiene reacts with maleic anhydride at room temperature to yield 4-(trimethoxy)silyl-1,2,3,6-tetrahydrophthalic acid anhydride. prepchem.com
The table below summarizes the synthesis of these substituted this compound end caps. acs.org
| Substituent | Diene Reactant | Dienophile | Product | Reported Yield | Melting Point (°C) |
| 3-Phenyl | 2-Phenyl-1,3-butadiene | Maleic Anhydride | 3-Phenyl-1,2,3,6-tetrahydrophthalic anhydride | 87% | 121.5-122.5 |
| 3-Methoxy | 2-Methoxy-1,3-butadiene | Maleic Anhydride | 3-Methoxy-1,2,3,6-tetrahydrophthalic anhydride | - | - |
| 3-Trimethylsilyloxy | 2-Trimethylsilyloxy-1,3-butadiene | Maleic Anhydride | 3-Trimethylsilyloxy-1,2,3,6-tetrahydrophthalic anhydride | - | - |
| 3,6-Diphenyl | 2,5-Diphenyl-1,3-butadiene | Maleic Anhydride | 3,6-Diphenyl-1,2,3,6-tetrahydrophthalic anhydride | - | - |
Mechanistic Insights into Functional Group Transformations
This compound and its derivatives can undergo various functional group transformations, particularly under thermal stress. When used as end caps in polyimides, these moieties are designed to facilitate cross-linking upon heating. The subsequent thermal behavior involves a competition between cross-linking and aromatization reactions. acs.orgbiu.ac.il
Upon heating mixtures of substituted 1,2,3,6-tetrahydrophthalic anhydrides with diamines like methylenedianiline, a transformation from the initial anhydride to a monoimide and then to a bisimide occurs at lower temperatures (e.g., around 204°C). acs.org At higher temperatures (315-371°C), a competition arises between two primary mechanistic pathways: polymerization via cross-linking and aromatization of the cyclohexene ring. acs.orgbiu.ac.il
The aromatization process is an oxidative one, as evidenced by the fact that thermolysis under an inert atmosphere significantly reduces the amount of aromatic product formed. acs.orgbiu.ac.il This oxidative aromatization is believed to be responsible for the improved thermo-oxidative stability observed in polyimides end-capped with these structures. The formation of a substantial percentage of aromatic product leads to a corresponding decrease in the extent of cross-linking, which can also result in increased frangibility of the material. acs.org The specific substituents on the tetrahydrophthalic ring influence the balance between these competing cross-linking and aromatization pathways.
Reaction Mechanisms and Pathways of Tetrahydrophthalic Anhydride
Nucleophilic Ring-Opening Reactions
The core of Tetrahydrophthalic anhydride's reactivity lies in the susceptibility of its anhydride (B1165640) functional group to nucleophilic attack. The two carbonyl carbons are electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This polarity facilitates the ring-opening of the anhydride upon reaction with a wide range of nucleophiles. chemrxiv.orgyoutube.com This class of reactions is fundamental to the use of THPA as a building block in organic synthesis and polymer chemistry.
This compound readily reacts with primary and secondary amines. manavchem.com The initial step involves a nucleophilic attack by the amine on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of an intermediate amic acid (a compound containing both an amide and a carboxylic acid group). beilstein-journals.orgnih.gov This intermediate can then undergo further reactions, typically cyclization through dehydration, to form stable imide rings. beilstein-journals.orgyoutube.com
The reaction of 1,2,3,6-Tetrahydrophthalic anhydride with various primary amines is a key method for synthesizing a range of cyclic imides. ekb.eg This reaction typically proceeds in two steps: the initial formation of an amic acid intermediate, followed by a cyclization step, often promoted by heat or a dehydrating agent like acetic anhydride, to form the five-membered imide ring. beilstein-journals.orgnih.govekb.eg This process is a versatile route for creating N-substituted tetrahydrophthalimides. wikipedia.org
A variety of amino compounds can be used as reactants, leading to a diverse array of cyclic imide derivatives. For example, reactions have been successfully carried out with aminothiazoles, aminopyridines, and various diamines to produce the corresponding cyclic imides. ekb.eg
Furthermore, this compound serves as a precursor in the synthesis of more complex heterocyclic structures like quinazolin-2,4-diones. A series of tetrahydroquinazolin-2,4-diones can be synthesized from 2-phenylsulphonyloxy-3a,4,7,7a-tetrahydroisoindol-1,3-dione, which is itself derived from THPA. ekb.eg This multi-step synthesis involves reacting the precursor with different amino compounds, including hetero-amines and amino acids, to construct the quinazoline (B50416) ring system. ekb.egmdpi.com
| Amine Reactant | Resulting Cyclic Imide Product |
|---|---|
| 2-Aminothiazole | Corresponding 2-thiazolyl-tetrahydrophthalimide |
| 4-Aminopyridine (B3432731) | Corresponding 4-pyridyl-tetrahydrophthalimide |
| 2-Aminobenzothiazole | Corresponding 2-benzothiazolyl-tetrahydrophthalimide |
| Hexamethylenediamine | Corresponding bis-tetrahydrophthalimide |
This compound reacts with N³-substituted amidrazones to form new acyl derivatives. nih.govmdpi.com This reaction involves the nucleophilic attack of the amidrazone on the anhydride, leading to a ring-opened acyclic compound that contains a cyclohex-1-ene-1-carboxylic acid moiety. nih.gov These reactions are typically carried out in an anhydrous solvent like diethyl ether. nih.gov
The resulting amidrazone derivatives can serve as intermediates for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net While some reactions of amidrazones with anhydrides can result in acyclic species, under certain conditions, these intermediates can undergo intramolecular cyclization to form heterocyclic rings. nih.gov Specifically, derivatives obtained from the reaction of amidrazones with anhydrides can be cyclized to form 1,2,4-triazole (B32235) derivatives. mdpi.comresearchgate.net The synthesis of 1,2,4-triazoles from amidrazone precursors is a recognized route in organic chemistry, often involving oxidative cyclization. nih.govorganic-chemistry.org
| Amidrazone Reactant (1a-1f) | Reaction Solvent | Product (2a-2f) | Yield |
|---|---|---|---|
| Amidrazone 1a | Diethyl ether | Acyl derivative 2a | 92.5% |
| Amidrazone 1b | Diethyl ether | Acyl derivative 2b | Data not specified |
| Amidrazone 1c | Diethyl ether | Acyl derivative 2c | Data not specified |
| Amidrazone 1d | Diethyl ether | Acyl derivative 2d | Data not specified |
| Amidrazone 1e | Diethyl ether | Acyl derivative 2e | Data not specified |
| Amidrazone 1f | Diethyl ether | Acyl derivative 2f | Data not specified |
This compound undergoes esterification when reacted with alcohols. manavchem.com This reaction is analogous to the esterification of other cyclic anhydrides, such as phthalic anhydride, and typically proceeds in two distinct stages. researchgate.netresearchgate.net The first stage is a rapid, non-catalytic reaction where the alcohol attacks one of the carbonyl groups, opening the anhydride ring to form a monoester. researchgate.netresearchgate.net This monoester contains both an ester group and a carboxylic acid group.
The second stage, the conversion of the monoester to a diester, is a slower, reversible reaction that requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium toward the product. researchgate.netresearchgate.netasianpubs.org This two-step process allows for the synthesis of both mono- and diesters, which are valuable as plasticizers, and as intermediates in the production of polyesters and alkyd resins. penpoly.comgoogle.com The reaction conditions, such as temperature and the molar ratio of reactants, can be controlled to favor the formation of either the monoester or the diester. For instance, using an excess of alcohol and an acid catalyst under reflux with water removal will favor diester formation. asianpubs.org
The chemical behavior of this compound is defined by its strong electrophilic character. chemrxiv.org The carbonyl carbons of the anhydride group are electron-deficient, making them prime targets for nucleophilic attack. This reactivity places anhydrides high in the reactivity order of carboxylic acid derivatives, allowing them to act as effective acylating agents. manavchem.com
In acylation reactions, THPA transfers an acyl group to a nucleophile. The reaction mechanism is typically a nucleophilic addition-elimination process. youtube.com A nucleophile (such as an alcohol, amine, or water) first adds to a carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the ring is opened by the elimination of the carboxylate group, which acts as a good leaving group, resulting in the formation of a new ester or amide and a carboxylic acid. manavchem.comyoutube.com This inherent reactivity makes THPA a useful reagent for modifying substrates by introducing the tetrahydrophthaloyl group. chemrxiv.org
Reactions with Amines for Imide and Amide Formation
Polymerization Pathways
This compound can be utilized as a monomer in polymerization reactions, primarily in the synthesis of polyesters and alkyd resins. penpoly.com Its bifunctional nature, arising from the anhydride group which can react as a dicarboxylic acid equivalent, allows it to participate in step-growth polymerization with polyols (compounds with multiple hydroxyl groups) like glycols. penpoly.com
The polymerization process typically begins with the ring-opening of the anhydride by a hydroxyl group from the polyol, forming a monoester with a free carboxylic acid group. This carboxylic acid can then react with another hydroxyl group, initiating the esterification cascade that builds the polymer chain. researchgate.net This process is used to create unsaturated polyester (B1180765) resins, where the double bond from the THPA's cyclohexene (B86901) ring is incorporated into the polymer backbone. penpoly.com These unsaturated sites can be subsequently cross-linked, often with a vinyl monomer like styrene, to form a rigid, thermoset material. penpoly.com
Additionally, THPA can undergo homopolymerization under certain conditions. For example, heating THPA with an initiator can lead to the formation of a polymer product. patsnap.com At very high temperatures (above 250°C), THPA can also self-react, eliminating carbon dioxide to form light-colored resins. penpoly.com
| Initiator | Reaction Conditions | Application of Resulting Polymer |
|---|---|---|
| Benzoyl peroxide | Heated to 100°C, kept for 2 hours | Mixed with epoxy resin and cured |
| Glycine ferrous complex | Heated to 100°C, kept for 3 hours | Mixed with epoxy resin and cured |
| 30% AlCl₃ aqueous solution | Heated to 100°C, kept for 4 hours | Mixed with epoxy resin and cured |
Copolymerization Mechanisms
This compound (THPA) primarily undergoes Ring-Opening Copolymerization (ROCOP) with epoxides to form polyesters. This mechanism is a cornerstone of its use in producing various resins and polymers. The process is typically catalyzed and can be initiated by different systems, including metal-based catalysts and metal-free Lewis pairs.
The general mechanism involves the activation of the monomers by the catalytic system. In a common pathway, the catalyst activates the epoxide, making it susceptible to nucleophilic attack. The anhydride then reacts, leading to the opening of its ring and the formation of a carboxylate intermediate. This intermediate, in turn, attacks another activated epoxide molecule, propagating the polymer chain. This alternating insertion of epoxide and anhydride monomers leads to the formation of a polyester with a highly regular structure. The efficiency and selectivity of the copolymerization are heavily dependent on the choice of catalyst and reaction conditions.
A variety of catalytic systems have been developed for this process. Metal complexes involving zinc, chromium, aluminum, and cobalt are effective. Additionally, metal-free systems, often composed of a Lewis acid and a Lewis base (e.g., a phosphine (B1218219) or an amine), have gained attention as they can offer high activity and selectivity without the concerns of metal contamination in the final product.
Ring-Opening Polymerization
The ring-opening of the this compound moiety is the fundamental step that enables its polymerization into polyesters. This process occurs during the copolymerization with comonomers like epoxides. The strain in the anhydride ring facilitates its opening upon nucleophilic attack.
The mechanism is initiated by a nucleophile, which can be the hydroxyl group of an initiator alcohol or the counter-ion of the catalyst. This nucleophile attacks one of the carbonyl carbons of the anhydride. This attack leads to the cleavage of the acyl-oxygen bond, opening the ring and generating a carboxylate group. This newly formed carboxylate is then capable of reacting with a comonomer, such as an epoxide, to continue the polymerization process. The alternation between the ring-opening of the anhydride and the ring-opening of the epoxide comonomer is what builds the polyester backbone. The regioselectivity of the ring-opening can be influenced by the catalyst and the substituents on the anhydride or epoxide.
Oxidative Degradation and Aromatization Mechanisms
Pathways for Thermal Oxidative Degradation
Polymers derived from this compound, particularly unsaturated polyester resins, are susceptible to thermal oxidative degradation. The degradation process is complex and involves multiple reaction pathways, primarily targeting the ester linkages and the cyclohexene ring.
The initial stages of degradation at elevated temperatures in the presence of oxygen often involve the formation of hydroperoxides on the polymer backbone. The double bond in the THPA-derived cyclohexene ring is a potential site for oxidation. The degradation of the ester groups can proceed through a heterolytic cleavage, which can be accelerated by heat. This process can lead to chain scission, resulting in the formation of various degradation products including carbon dioxide, aldehydes, and phthalic anhydride itself. In unsaturated polyester resins, the degradation can manifest in two main steps, with maximum decomposition temperatures observed around 394 °C and 519 °C. The presence of oxygen typically lowers the thermal stability of the polymer, leading to the formation of a wider variety of oxidation products.
Table 1: Key Processes in Thermal Oxidative Degradation of THPA-based Polyesters
| Degradation Process | Description | Resulting Products |
|---|---|---|
| Hydroperoxide Formation | Initial attack of oxygen on the polymer chain, often at allylic positions. | Hydroperoxides |
| Ester Linkage Scission | Thermal cleavage of the ester bonds in the polymer backbone. | Carboxylic acids, alcohols, olefins, CO2 |
| Oxidation of Cyclohexene Ring | Reactions involving the double bond of the THPA moiety. | Aldehydes, ketones, and other oxygenated species |
Mechanisms of Aromatization in Polyimide Systems
When this compound is used as an end cap in polyimide systems for addition curing, a critical reaction at high temperatures is its aromatization to a phthalic anhydride derivative. This process, which involves the dehydrogenation of the cyclohexene ring, competes with crosslinking reactions.
The mechanism for this aromatization is an oxidative one. At curing temperatures, typically above 300°C, the tetrahydrophthalimide end caps (B75204) can undergo a dehydrogenation reaction, releasing hydrogen and forming a stable aromatic phthalimide (B116566) structure. This transformation is believed to enhance the thermal oxidative stability of the resulting polyimide network. The process can be facilitated by the presence of oxidizing agents or can occur through reaction with atmospheric oxygen at elevated temperatures. The conversion of the tetrahydrophthalic group to a more thermally stable phthalic group reduces the potential for other degradation pathways that could compromise the integrity of the polymer at high service temperatures. This aromatization is a key factor in improving the high-temperature performance of polyimides cured with THPA-based end caps.
Reductive Pathways
Reduction to Tetrahydrophthalic Acid
The conversion of this compound to tetrahydrophthalic acid is most directly achieved through hydrolysis, a reaction with water, rather than a formal reduction. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form the corresponding dicarboxylic acid. The reaction produces heat and is generally straightforward.
While hydrolysis is the direct route to the acid, other reductive pathways can be employed to modify the anhydride group. For instance, reduction of anhydrides with strong reducing agents like lithium aluminum hydride (LiAlH4) typically yields the corresponding diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), can selectively reduce one of the carbonyl groups of an anhydride to form a lactone (a cyclic ester). In the case of phthalic anhydride, this results in the formation of phthalide. Therefore, while the term "reduction to acid" is used, the chemically accurate pathway is hydrolysis.
Table 2: Products from Reactions of this compound
| Reactant(s) | Reaction Type | Major Product |
|---|---|---|
| Water (H₂O) | Hydrolysis | Tetrahydrophthalic acid |
| Sodium Borohydride (NaBH₄) | Reduction | Tetrahydrophthalic lactone (analogous to phthalide) |
Isomerization Processes
Isomerization of this compound and its derivatives involves the migration of the double bond within the cyclohexene ring. This shift in the position of the double bond alters the physical properties of the compound, notably its melting point.
Acid-catalyzed isomerization of this compound is a method employed to convert normally solid isomers into their normally liquid counterparts. This process typically involves a shift of the nuclear double bond within the molecule. google.com
The mechanism for acid-catalyzed double bond migration in cyclic alkenes generally proceeds through a protonation-deprotonation sequence. youtube.com In the case of an isomer of this compound, the reaction is initiated by the protonation of the carbon-carbon double bond by a strong acid, leading to the formation of a carbocation intermediate. The positive charge is located on the carbon atom that is more substituted, following Markovnikov's rule.
Subsequently, a proton is eliminated from an adjacent carbon atom. The removal of a proton from a different position relative to the original double bond results in the formation of a new, more stable, conjugated double bond system if possible, or simply a positional isomer. youtube.com The driving force for this reaction is the formation of a more thermodynamically stable isomeric mixture. youtube.com
Solid acid catalysts, such as silica-alumina cracking catalysts, are often used to facilitate this reaction at elevated temperatures, typically in the range of 100°C to 250°C. google.com The use of solid catalysts is advantageous as they can be easily separated from the liquid product mixture by filtration. google.com Strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have also been utilized, although they can sometimes lead to the formation of tarry residues. google.com
Table 1: Conditions for Acid-Catalyzed Isomerization of this compound
| Catalyst Type | Temperature Range (°C) | Key Features |
| Solid Acidic Siliceous Cracking Catalyst | 100 - 250 | Insoluble in reactants, allows for easy separation. |
| Strong Mineral Acids (e.g., H₂SO₄, H₃PO₄) | Elevated | Soluble in reactants, may cause side reactions. |
This table summarizes typical conditions for the acid-catalyzed isomerization of this compound.
Thermal isomerization is another route to obtain mixtures of isomers, and it is particularly relevant for derivatives such as methylthis compound (MTHPA). The thermal treatment of specific isomers of MTHPA can lead to a mixture of different positional and stereoisomers. This process is typically carried out at temperatures ranging from 150°C to 250°C. google.com
The mechanism of thermal isomerization in these systems can be complex and may involve pericyclic reactions, such as ene reactions or sigmatropic rearrangements. wikipedia.orgwikipedia.org An ene reaction is a concerted process involving an alkene with an allylic hydrogen (the ene) and another unsaturated compound (the enophile). wikipedia.org In the context of MTHPA isomerization, an intramolecular hydrogen shift can occur, facilitated by the cyclic structure and the presence of the methyl group.
Sigmatropic rearrangements, which involve the migration of a sigma bond across a pi system, are also plausible pathways. wikipedia.org For instance, a wikipedia.orgnasa.gov-hydride shift, a type of sigmatropic rearrangement, could be responsible for the migration of the double bond within the cyclohexene ring of MTHPA. These reactions are governed by the principles of orbital symmetry and are often thermally allowed. stereoelectronics.org
Research on the thermal isomerization of substituted tetrahydrophthalic anhydrides, such as diphenyltetrahydrophthalic bisimides, has shown that heating can induce cis-trans isomerization to yield less sterically hindered and more stable products. nasa.govresearchgate.net This suggests that thermal energy can be used to overcome the activation barrier for the conversion between different stereoisomers.
Table 2: Research Findings on Thermal Isomerization of this compound Derivatives
| Derivative | Temperature (°C) | Observed Transformation | Reference |
| Methylthis compound Precursor | 150 - 250 | Formation of a mixture of MTHPA isomers. | google.com |
| Methylendianiline 3,6-Diphenyltetrahydrophthalic Bisimide | 316 | Conversion of a cis, cis, cis isomer to a less hindered trans, cis, trans isomer. | nasa.govresearchgate.net |
This table presents key findings from studies on the thermal isomerization of various derivatives of this compound.
Advanced Characterization Techniques for Tetrahydrophthalic Anhydride Based Systems
Spectroscopic Analysis
Spectroscopic methods are indispensable for the in-depth characterization of THPA-based systems. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Electron Paramagnetic Resonance (EPR) offer complementary information regarding the molecular framework, functional groups, mass, and radical species, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can assemble a precise picture of a molecule's architecture.
Different isomers of tetrahydrophthalic anhydride (B1165640), such as cis-1,2,3,6-tetrahydrophthalic anhydride and 3,4,5,6-tetrahydrophthalic anhydride, can be readily distinguished using ¹H and ¹³C NMR spectroscopy due to their distinct chemical environments. chemicalbook.comchemicalbook.com
In cis-1,2,3,6-tetrahydrophthalic anhydride, the molecule's symmetry and the presence of a double bond between C4 and C5 result in a unique set of signals. chemicalbook.comchegg.com The olefinic protons (=CH) typically appear downfield (around 5.9-6.0 ppm) due to the deshielding effect of the double bond. The methine protons (-CH) attached to the carbons bearing the anhydride group are also distinct. In contrast, 3,4,5,6-tetrahydrophthalic anhydride lacks these specific olefinic protons and instead shows signals corresponding to the hydrogens on a cyclohexene (B86901) ring fused to the anhydride moiety. chemicalbook.com
Similarly, ¹³C NMR spectra provide clear differentiation. The olefinic carbons in the cis-1,2,3,6-isomer will produce signals in the characteristic alkene region (typically 120-140 ppm), which are absent in the spectrum of the 3,4,5,6-isomer. spectrabase.com The carbonyl carbons (C=O) of the anhydride group in both isomers will appear significantly downfield (often >160 ppm).
| Isomer | Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|---|
| cis-1,2,3,6-Tetrahydrophthalic anhydride | ¹H | Olefinic (=CH) | ~5.9-6.0 |
| Methine (-CH-CO) | ~3.5 | ||
| ¹³C | Olefinic (C=C) | ~125-135 | |
| 3,4,5,6-Tetrahydrophthalic anhydride | ¹H | Allylic (-CH₂-C=) | ~2.1-2.4 |
| Aliphatic (-CH₂-) | ~1.7-1.9 | ||
| ¹³C | Carbonyl (C=O) | >160 |
NMR spectroscopy is a highly effective method for monitoring the progress of chemical reactions in real-time, including the thermolysis and polymerization of THPA-based systems. bruker.combenthamopen.com As a polymerization reaction proceeds, the characteristic NMR signals of the monomeric THPA will decrease in intensity, while new signals corresponding to the repeating units of the newly formed polymer will appear and grow. semanticscholar.org
For instance, in a polymerization reaction involving the opening of the anhydride ring or the reaction of the double bond, the disappearance of the olefinic proton signals (in the case of the cis-1,2,3,6-isomer) or changes in the signals of the carbons and protons adjacent to the anhydride group can be quantitatively tracked over time. semanticscholar.org This allows for the determination of reaction kinetics, conversion rates, and the structural characterization of the resulting polymer, including features like chain length and branching. bruker.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For tetrahydrophthalic anhydride, FTIR is particularly useful for confirming the presence of the characteristic anhydride and alkene functionalities. chemicalbook.comnist.gov
The most prominent features in the FTIR spectrum of THPA are the strong absorption bands associated with the cyclic anhydride group. Anhydrides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. Another key absorption is the C=C stretching vibration from the cyclohexene ring.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Anhydride (C=O) | Asymmetric Stretch | ~1820-1870 |
| Symmetric Stretch | ~1750-1800 | |
| Anhydride (C-O-C) | Stretch | ~1200-1300 |
| Alkene (C=C) | Stretch | ~1640-1680 |
| Aliphatic (C-H) | Stretch | ~2850-3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. scienceready.com.au The molecular weight of this compound is 152.15 g/mol . nist.gov
Upon ionization in a mass spectrometer, the this compound molecule forms a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. One of the most significant fragmentation pathways for cis-1,2,3,6-tetrahydrophthalic anhydride is a retro-Diels-Alder reaction. This process involves the cleavage of the cyclohexene ring, resulting in the loss of a neutral butadiene molecule (C₄H₆, mass 54) and the formation of a maleic anhydride radical cation with an m/z of 98. Other fragmentation patterns can arise from the loss of carbon monoxide (CO) and carbon dioxide (CO₂). nih.govnih.gov
| Ion | Proposed Formula | m/z (Mass-to-Charge Ratio) | Origin |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₈H₈O₃]⁺ | 152 | Parent Molecule |
| Fragment Ion | [C₄H₂O₃]⁺ | 98 | Retro-Diels-Alder (Loss of C₄H₆) |
| Fragment Ion | [C₇H₈O₂]⁺ | 124 | Loss of CO |
| Fragment Ion | [C₄H₄]⁺ | 79, 80 | Complex rearrangement fragments |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that is uniquely capable of detecting and characterizing species with unpaired electrons, such as free radicals. This method is invaluable for studying reaction mechanisms that involve radical intermediates or for analyzing materials that have been altered by processes like irradiation.
A study involving the exposure of this compound single crystals to gamma radiation demonstrated the power of EPR in identifying the resulting paramagnetic species. tandfonline.comgazi.edu.tr The detailed analysis of the EPR spectra revealed the formation of two distinct carbon-centered THPA anion radicals within the crystal lattice. tandfonline.comgazi.edu.tr It was determined that these radicals are formed through the scission of a carbon-oxygen double bond in the anhydride ring. gazi.edu.tr By analyzing the g-values and hyperfine coupling constants from the spectra, researchers can obtain detailed information about the electronic structure and local environment of the unpaired electron. tandfonline.com
Crystallographic Analysis
Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, these techniques are crucial for understanding its molecular geometry and packing in crystals.
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction (XRD) is a primary technique for determining the precise atomic arrangement within a crystal. Studies on 3,4,5,6-Tetrahydrophthalic anhydride have revealed a complex crystal structure. The analysis of three-dimensional X-ray-diffraction data, collected at 150 K, shows that this bicyclic compound crystallizes in the orthorhombic space group Pbca. researchgate.net A notable feature of this crystal structure is the presence of two symmetry-independent molecules in the asymmetric unit, leading to a total of 16 molecules within the unit cell. researchgate.netchemicalbook.com This complexity distinguishes it from geometrically similar molecules. chemicalbook.com
The crystal structures for isomers of this compound, such as cis-1,2,3,6-tetrahydrophthalic anhydride, have also been determined. This isomer crystallizes in the space group P2(1)/a with two independent molecules per asymmetric unit. researchgate.net The packing in these crystals is characterized by a columnar pattern sustained by a network of non-bonded intermolecular C=O⋯C=O interactions. chemicalbook.com
Crystallographic Data for this compound Isomers
| Compound | Formula | Crystal System | Space Group | Molecules per Asymmetric Unit (Z') | Molecules per Unit Cell (Z) |
|---|---|---|---|---|---|
| 3,4,5,6-Tetrahydrophthalic anhydride | C₈H₈O₃ | Orthorhombic | Pbca | 2 | 16 |
| cis-1,2,3,6-Tetrahydrophthalic anhydride | C₈H₈O₃ | Monoclinic | P2(1)/a | 2 | 8 |
Conformational Analysis in Solid State
The solid-state conformation of this compound molecules is determined from the crystal structure data. In the case of 3,4,5,6-Tetrahydrophthalic anhydride, the cyclohexene ring in both independent molecules adopts a half-chair conformation. researchgate.net The analysis also reveals significant distortion in this partially hydrogenated six-membered ring. The attached furan (B31954) ring is observed to be flattened in one of the independent molecules and slightly deviated from planarity in the other. researchgate.net
For the cis-Δ⁴-Tetrahydrophthalic anhydride isomer, a folded conformation is observed in the crystal structure. researchgate.net The cyclohexene ring in this isomer adopts a boat form, while the anhydride ring is relatively flattened. researchgate.net These determined conformations are crucial for understanding the molecule's reactivity and interactions.
Computational Chemistry for Structural and Mechanistic Studies
Computational chemistry serves as a powerful complement to experimental techniques, providing detailed information on molecular properties and energetics that can be difficult to obtain through measurement alone.
Molecular Orbital Calculations for Conformational Data
Molecular orbital (MO) calculations are employed to investigate the conformational geometries and relative stabilities of different this compound isomers. researchgate.net Theoretical calculations, including ab initio and semiempirical methods, have been used to study various conformers. researchgate.net
For 3,4,5,6-Tetrahydrophthalic anhydride, the half-chair conformation of the cyclohexene ring observed in the crystal structure is consistent with the conformational data derived from molecular-orbital calculations. researchgate.net Similarly, for cis-Δ⁴-Tetrahydrophthalic anhydride, calculations indicate that the folded conformation is favored over an open one, which aligns with results from NMR analysis and X-ray diffraction. researchgate.net These computational results show that the cyclohexene ring adopts a half-chair form in cis-Δ¹-THPA and a boat form in cis-Δ⁴-THPA. researchgate.net
Calculated Ring Conformations for this compound Isomers
| Isomer | Cyclohexene Ring Conformation | Anhydride Ring Conformation |
|---|---|---|
| cis-Δ¹-THPA | Half-chair | Flattened |
| cis-Δ²-THPA | Deformed sofa | Twisted |
| cis-Δ³-THPA | Deformed sofa | Twisted |
| cis-Δ⁴-THPA | Boat | Flattened |
Lattice Energy Calculations for Crystal Structure Prediction and Intermolecular Interactions
Lattice energy calculations are utilized to model and predict the crystal structures of this compound isomers and to understand the nature of intermolecular forces governing the crystal packing. researchgate.net By using a model potential, these calculations can reproduce the observed differences in crystal packing between isomers like cis-1,2,3,6- and 3,4,5,6-THP anhydrides. researchgate.net
These calculations provide evidence for the presence of significant dipole-dipole C=O⋯C=O interactions, which play a key role in the crystal packing. researchgate.netchemicalbook.com Furthermore, a search for minima in the lattice energy for 3,4,5,6-THP anhydride demonstrated that the experimentally observed complex structure with 16 molecules in the unit cell is the thermodynamically most stable arrangement. researchgate.net This highlights the utility of lattice energy calculations in justifying why certain complex crystal structures are favored. researchgate.net The short intermolecular distances found for C=O⋯C=O are interpreted as evidence for these nonbonded dipole-dipole interactions, while longer O⋯H distances suggest that C(sp³)-H⋯O interactions are weak. researchgate.net
Semiempirical MOPAC Calculations for Reaction Pathways
Semiempirical quantum mechanical methods, such as those implemented in the Molecular Orbital Package (MOPAC), serve as a computationally efficient tool for investigating the reaction mechanisms of moderately large molecular systems. These methods are particularly useful for elucidating the fundamental reaction pathways involving this compound.
In a notable study, semiempirical MOPAC calculations were employed to support the synthesis of new cyclic imides and quinazolin-2,4-diones derived from 1,2,3,6-tetrahydrophthalic anhydride. ekb.eg The calculations were instrumental in uncovering the reaction pathway for the precursor anhydride with various amino compounds. For instance, the reaction between 1,2,3,6-tetrahydrophthalic anhydride and 4-aminopyridine (B3432731) was modeled to understand the mechanism leading to the corresponding cyclic imide. ekb.eg
These calculations typically involve mapping the potential energy surface along a defined reaction coordinate, such as the change in bond length between reacting atoms. scialert.net By identifying transition states and intermediates, MOPAC can provide valuable insights into the energetics of the reaction, including activation energies and heats of formation for the products. The results from these calculations help to validate the proposed structures of the synthesized molecules, complementing experimental data from spectral analyses. ekb.eg
The table below summarizes the key thermodynamic parameters that can be determined using MOPAC for a given reaction pathway.
| Parameter | Description | Relevance to Reaction Pathways |
| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Used to calculate the overall enthalpy change (ΔHrxn) of the reaction, indicating whether it is exothermic or endothermic. |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Determined by calculating the energy of the transition state relative to the reactants. A lower Ea indicates a faster reaction rate. |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway's potential energy surface. | Provides a snapshot of the bond-breaking and bond-forming processes during the reaction. |
| Reaction Coordinate | A geometric parameter that changes during the conversion of reactants to products. | Used to systematically explore the potential energy surface and locate the transition state. |
Density Functional Theory (DFT) for Molecular Modeling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for the molecular modeling of complex systems, offering a balance between accuracy and computational cost. Unlike semiempirical methods, DFT is an ab initio method based on the fundamental principles of quantum mechanics. mdpi.com The theory is founded on the two Hohenberg-Kohn theorems, which state that the ground-state properties of a multi-electron system are uniquely determined by its electron density. nih.gov The Kohn-Sham equations are then solved iteratively to obtain this electron density and, consequently, the system's energy and other properties. mdpi.comnih.gov
For this compound-based systems, DFT provides a powerful tool for in-depth molecular-level analysis. It enables the accurate calculation of a wide range of electronic and structural properties, offering insights that can guide the design and prediction of new materials. nih.gov Key applications include:
Geometric Optimization: Determining the most stable three-dimensional structure by finding the minimum energy conformation, including precise bond lengths and angles. mdpi.com
Electronic Structure Analysis: Calculating molecular orbital energies (such as HOMO and LUMO), which helps in understanding chemical reactivity, and predicting electronic absorption spectra using time-dependent DFT (TD-DFT). nih.govresearchgate.net
Vibrational Frequencies: Simulating infrared and Raman spectra to aid in the interpretation of experimental spectroscopic data. mdpi.com
Reaction Mechanisms: Investigating reaction pathways with higher accuracy than semiempirical methods, providing detailed information about transition states and reaction thermodynamics (enthalpy, entropy, and Gibbs free energy). nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G(d,p)). mdpi.comnih.gov These choices must be carefully considered to achieve reliable predictions for the specific system under investigation.
The following table outlines key molecular properties of this compound systems that can be precisely modeled using DFT.
| Property | Description | Application in Molecular Modeling |
| Ground-State Energy | The total electronic energy of the molecule in its most stable state. | Used to compare the relative stability of different isomers or conformations. |
| Optimized Geometry | The 3D arrangement of atoms corresponding to the minimum energy, defined by bond lengths, bond angles, and dihedral angles. | Provides the most accurate representation of the molecule's structure. |
| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy gap is a measure of chemical reactivity. | Helps predict the sites of electrophilic and nucleophilic attack and assess the molecule's kinetic stability. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Correlates directly with peaks in experimental IR and Raman spectra, aiding in structural confirmation. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Indicates the molecule's overall polarity, which influences its solubility and intermolecular interactions. |
Applications in Advanced Materials Science and Engineering
Polyimide Chemistry
In the realm of polyimide chemistry, tetrahydrophthalic anhydride (B1165640) and its derivatives serve as crucial building blocks, particularly as reactive end caps (B75204) for oligomers. These end caps play a pivotal role in controlling polymer chain length, influencing processing characteristics, and determining the final properties of the cured polymer network.
Tetrahydrophthalic anhydride is used as an end-capping agent to control the molecular weight of polyimide oligomers, which is essential for improving their processability. nasa.gov In high-temperature polymer matrix composites, such as PMR (Polymerization of Monomeric Reactants) polyimides, end caps are introduced to limit the number of repeating units in the polymer chain. nasa.gov This limitation of molecular weight allows the resin to flow more easily during processing before the final curing stage. nasa.govtechbriefs.com
Substituted 1,2,3,6-tetrahydrophthalic anhydrides can be synthesized through the Diels-Alder condensation of corresponding butadienes with maleic anhydride. biu.ac.ilresearchgate.net These end caps are designed to replace more traditional end caps like norbornene end caps (NE), with the goal of enhancing performance properties. techbriefs.com For instance, in-depth NMR studies have been conducted on mixtures of 3,6-diphenylthis compound with methylenedianiline, which initially form a bisimide that then converts to a less hindered isomer at high temperatures. researchgate.netnasa.gov This demonstrates the reactive nature of these end caps during the thermal curing process.
A primary motivation for using this compound-based end caps is to improve the thermal oxidative stability of polyimides. techbriefs.combiu.ac.il The degradation of polyimides at elevated temperatures in the presence of air is often initiated at the end caps. nasa.gov Traditional norbornenyl end caps can degrade through multiple pathways, some of which lead to significant weight loss and compromised structural integrity. techbriefs.com
This compound end caps are formulated to favor degradation pathways that result in more oxidatively stable products with minimal weight loss and reduced shrinkage and cracking. techbriefs.com The mechanism for improved stability involves a competition between cross-linking and aromatization reactions during thermolysis. biu.ac.ilresearchgate.net This competition leads to a significant amount of aromatic product, which enhances thermo-oxidative stability. biu.ac.il It has been observed that the aromatization process is oxidative, as it is significantly reduced when thermolysis is conducted under an inert atmosphere. biu.ac.il By substituting the this compound ring, the cross-linking temperature can be lowered to a range of 280 to 350 °C, while maintaining stability during the initial imidization step at around 200 °C. techbriefs.com
The end caps on polyimide oligomers are designed to undergo crosslinking reactions at high temperatures, transforming the processable oligomers into a rigid, stable, three-dimensional polymer network. nasa.govtechbriefs.com This crosslinking is what imparts the final high-performance characteristics to the material, such as high thermal stability and mechanical strength.
During the curing process, which can involve heating from 204 °C to 371 °C, the this compound end-capped oligomers first undergo transformation to monoimide and then bisimide forms at lower temperatures. biu.ac.il At higher temperatures, a competition between cross-linking and aromatization occurs. biu.ac.ilresearchgate.net While the aromatization contributes to thermal stability, the cross-linking reaction forms the network structure. biu.ac.ilresearchgate.net The extent of cross-linking versus aromatization influences the final properties of the polyimide, with a higher degree of aromatization potentially leading to increased frangibility (brittleness) along with improved oxidative stability. biu.ac.il The design of the end cap, including the substituents on the ring, can be tailored to control the balance of these reactions and optimize the final network properties for specific applications. techbriefs.com
Epoxy Resin Systems
This compound and its derivatives are widely employed as curing agents, or hardeners, for epoxy resins. They belong to the class of alicyclic anhydrides, which are known for imparting excellent thermal and electrical properties to the cured epoxy systems. tri-iso.com
Anhydride curing agents, including this compound (THPA), are the second most utilized class of hardeners for epoxy resins after amines. tetrawill.comazom.com They are particularly effective for curing cycloaliphatic epoxy resins, which are valued for their transparency, low viscosity, and excellent UV and weather resistance. tetrawill.comtetrawill.com The cured products exhibit high glass transition temperatures (Tg), often reaching 200-210 °C, and superior electrical insulation properties, especially in high-temperature environments. tetrawill.com
Anhydride hardeners offer several processing advantages, such as low volatility, low toxicity, and a long pot life after being mixed with the epoxy resin. tetrawill.com The low viscosity of the mixture allows for the incorporation of a large amount of fillers, which can reduce costs and modify the properties of the final material. tetrawill.comtetrawill.com These characteristics make them suitable for a wide range of applications, including potting, casting, encapsulation, and filament winding for high-performance composites. tri-iso.commade-in-china.com
| Property | Description | Reference |
|---|---|---|
| Volatility & Toxicity | Low volatility and low toxicity compared to amine curing agents. | tetrawill.commade-in-china.com |
| Viscosity | Good miscibility with epoxy resins, resulting in low-viscosity mixtures. | tetrawill.commade-in-china.com |
| Pot Life | Long service life and low exotherm during curing, allowing for easier handling and operation. | tetrawill.com |
| Curing Conditions | Generally require high curing temperatures and long curing cycles. | tetrawill.com |
| Performance | Cured products exhibit high heat resistance, excellent electrical insulation, and good weatherability. | tetrawill.com |
The curing of an epoxy resin with an anhydride hardener is a complex process that typically requires elevated temperatures and often the use of a catalyst or accelerator, such as a tertiary amine. tri-iso.comcas.cz The non-catalyzed reaction is generally slow. cas.cz
The curing mechanism is understood to proceed through several steps:
Ring-Opening: The reaction is initiated by the opening of the anhydride ring. This is typically facilitated by a hydroxyl group, which may be present in the epoxy resin itself or added as a co-catalyst. tri-iso.comresearchgate.netresearchgate.net This initial reaction forms a monoester with a free carboxylic acid group. tri-iso.comresearchgate.net
Esterification: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) group. tri-iso.comresearchgate.net This reaction forms a diester and, crucially, generates a new hydroxyl group. researchgate.net
Propagation: The newly generated hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to the formation of a cross-linked polymer network. tri-iso.combroadview-tech.com
Influence on Mechanical Properties and Thermal Stability of Cured Resins
This compound (THPA) serves as a crucial curing agent for epoxy resins, imparting specific mechanical and thermal characteristics to the final thermoset material. The properties of the cured resin are highly dependent on the formulation, including the type of epoxy resin, the ratio of anhydride to epoxy, the catalyst used, and the curing schedule. tri-iso.com Generally, anhydride-cured epoxies are known for high thermal stability and good mechanical performance. tri-iso.comhycat.com
The crosslink density of the polymer network is a primary determinant of the material's properties. A higher degree of crosslinking typically enhances the heat distortion temperature (HDT), glass transition temperature (Tg), hardness, and chemical resistance. tri-iso.comsemanticscholar.org However, this can sometimes be accompanied by a reduction in flexibility and impact resistance. tri-iso.com The curing process, involving specific times and temperatures, plays a critical role, as longer and hotter cycles tend to promote more extensive crosslinking, which in turn boosts mechanical strength. tri-iso.com
The thermal stability of the cured resin is also influenced by the chemical pathways taken during the curing reaction. The process can proceed via two main competing reactions: esterification and etherification. hycat.comappliedpoleramic.com The formation of ether linkages is associated with greater thermal stability compared to ester linkages. appliedpoleramic.com The choice of catalyst and the curing temperature can influence the predominance of one reaction over the other. hycat.comappliedpoleramic.com
Research into bio-based epoxy systems has provided further insight into the role of anhydride hardeners. In a study using methylthis compound (MTHPA), a derivative of THPA, to cure a blend of a standard petroleum-based epoxy (DGEBA) and a bio-based epoxidized soybean oil (ESO), investigators found that increasing the concentration of ESO led to a decrease in the glass transition temperature and thermal stability. researchgate.net However, the incorporation of the bio-based component significantly improved the material's toughness, with a 40 wt% ESO formulation showing a 38% increase in impact strength without sacrificing transparency. researchgate.net
| ESO Content (wt%) | Glass Transition Temperature (Tg, °C) | Storage Modulus (E') at 25°C (GPa) | Impact Strength (kJ/m²) |
|---|---|---|---|
| 0 | 146 | 2.8 | 1.3 |
| 10 | 138 | 2.7 | 1.4 |
| 20 | 132 | 2.7 | 1.5 |
| 30 | 125 | 2.6 | 1.7 |
| 40 | 118 | 2.6 | 1.8 |
Curing Kinetics and Network Modification
The reaction between epoxy resins and anhydride hardeners like THPA is inherently slow, necessitating high temperatures to achieve a complete cure. appliedpoleramic.comcas.cz To make the process more efficient and to control the final properties of the material, catalysts, also known as accelerators, are almost always employed. tri-iso.comcas.cz These catalysts significantly increase the reaction rate, allowing for lower curing temperatures and shorter processing times. hycat.com
The mechanism of anhydride curing is complex, involving several competing reactions. Catalysts play a pivotal role in directing these reactions. appliedpoleramic.com Strong Lewis bases, particularly tertiary amines, are highly effective and commonly used accelerators. tri-iso.comcas.cz Examples include benzyldimethylamine (BDMA) and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30). tri-iso.comresearchgate.net These catalysts function by activating either the anhydride or the epoxy group, facilitating the ring-opening reactions that lead to the formation of the crosslinked polymer network. cas.czresearchgate.net
| Catalyst Class | Examples | General Influence on Curing |
|---|---|---|
| Tertiary Amines | Benzyldimethylamine (BDMA), 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) | Strongly accelerate the curing reaction by catalyzing the opening of the anhydride and epoxy rings. tri-iso.comresearchgate.net |
| Imidazoles | 1-methylimidazole, 4-methylimidazole | Effective accelerators that can directly react with epoxy groups and influence reaction mechanisms. researchgate.netmdpi.com |
| Hydroxyl-containing Compounds | Glycerol, Alcohols | Accelerate the reaction by facilitating the initial anhydride ring-opening to form a catalytic acid group. cas.czmdpi.com |
| Organometallic Compounds | Zinc Acetylacetonate | Used to catalyze transesterification for reprocessability, but also influences the primary curing kinetics. mdpi.comdoaj.org |
Conventional epoxy thermosets, including those cured with THPA, possess permanently crosslinked networks that prevent them from being melted, reshaped, or recycled. researchgate.net A significant advancement in polymer science has been the development of reprocessable epoxy-anhydride resins, often termed vitrimers. doaj.orgfrontiersin.org These materials maintain the robust mechanical and thermal properties of thermosets while incorporating dynamic covalent bonds that allow the network topology to be rearranged at elevated temperatures. frontiersin.orgmdpi.com
This reprocessability is achieved by facilitating transesterification reactions within the ester-rich network of the anhydride-cured epoxy. mdpi.comnih.gov By introducing a suitable catalyst, the ester linkages can be dynamically exchanged, allowing the material to flow and stress to be relaxed under heat and pressure, without compromising the integrity of the crosslinked network upon cooling. doaj.orgmdpi.com This enables thermal recycling, healing, and reshaping of the fully cured polymer. mdpi.comnih.gov
A variety of catalysts have been shown to be effective in promoting these dynamic transesterification reactions. Research has demonstrated that catalysts such as zinc acetylacetonate, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and specific imidazole (B134444) derivatives can impart reprocessability to epoxy-anhydride systems. doaj.orgfrontiersin.orgmdpi.com In some cases, common curing accelerators like DMP-30 can also catalyze the transesterification needed for recycling. researchgate.net One study on a system using methylthis compound (MTHPA) and a TBD catalyst found that the reprocessable vitrimer exhibited a tensile strength of 79.27 MPa and a glass transition temperature of 132°C, properties that are competitive with standard high-performance epoxies. frontiersin.org Remarkably, some vitrimer systems show an improvement in properties after reprocessing; one such system saw its glass transition temperature increase from 99°C to 109°C after five reprocessing cycles. doaj.org
| Property | Without TBD Catalyst | With TBD Catalyst |
|---|---|---|
| Tensile Strength (MPa) | 49.12 | 79.27 |
| Tensile Modulus (MPa) | 2080.96 | 2266.19 |
| Elongation at Break (%) | 2.78 | 3.86 |
| Glass Transition Temperature (Tg, °C) | 94 | 132 |
Development of Specialty Polymers and Composites
High-Performance Aerospace Composites
This compound is utilized in the formulation of epoxy resins for demanding applications, including the fabrication of fiber-reinforced composites for the high-performance aerospace sector. tri-iso.com The matrix material, typically an epoxy resin, is a critical component of aerospace composites, binding the reinforcing fibers (such as carbon or glass) and transferring loads between them. spglobal.com Anhydride-cured epoxy systems are selected for these applications due to their excellent thermal stability, mechanical strength, and good electrical insulation properties. tri-iso.comtetrawill.com
The primary driver for the extensive use of composite materials in the aerospace industry is the significant potential for weight reduction, which directly translates to improved fuel efficiency and performance. spglobal.comati.org.uk Modern aircraft like the Boeing 787 and Airbus A350 have airframes composed of over 50% composite materials by weight, achieving an average weight savings of 20% compared to traditional metallic structures. spglobal.comcoppsindustries.com
Epoxy resins cured with anhydrides like THPA contribute to the performance of these composites by forming a highly crosslinked, rigid polymer matrix. tri-iso.com This matrix protects the reinforcing fibers from environmental factors and physical damage while maintaining the structural shape of the component. The properties of the cured anhydride system—such as a high glass transition temperature and resistance to aerospace fluids—are essential for parts that must endure the extreme temperature fluctuations and mechanical stresses experienced during flight. coppsindustries.commdpi.com The ability to tailor the resin formulation allows for the creation of composites with specific performance characteristics required for various aircraft components, from interior panels to primary structural elements. tri-iso.comyoutube.com
Sustainable and Bio-based Polymer Formulations
In response to growing environmental concerns, there is a significant push within the polymer industry to develop more sustainable materials from renewable resources. This compound and its derivatives are playing a role in this transition by being used as effective curing agents for bio-based epoxy resins. researchgate.netmdpi.com These formulations aim to replace or reduce the dependency on petroleum-derived components, such as epoxies based on bisphenol A (DGEBA), by incorporating resins synthesized from renewable feedstocks like vegetable oils. researchgate.net
A notable example is the use of epoxidized soybean oil (ESO) as a partial substitute for petroleum-based epoxy. researchgate.net When cured with an anhydride hardener, these hybrid resins can yield materials with an advantageous balance of properties. For instance, a formulation containing 40% ESO was shown to increase the impact strength of the final polymer by 38% compared to the fully petroleum-based version, demonstrating a path to creating tougher, more sustainable materials. researchgate.net
The pursuit of sustainability also extends to the anhydride curing agents themselves. Research is underway to produce anhydrides from bio-sourced feedstocks. For example, 3-methylphthalic anhydride, a compound with similar applications, can be synthesized from furfural, which is derived from non-food biomass like seeds and straws. mdpi.comresourcewise.com Furthermore, a circular economy approach is being explored where plastic waste is chemically recycled back into aromatic monomers like xylene, which are then converted into phthalic anhydride for use in new polyester (B1180765) resins and coatings. agro-chemistry.combeckers-group.com This method not only upcycles waste but also has the potential to significantly reduce the carbon footprint compared to production from virgin fossil fuels. agro-chemistry.com
Emerging Research Areas and Future Directions
Electrolyte Additives in Energy Storage Devices
The pursuit of higher energy density and longer cycle life in energy storage systems, particularly lithium-ion batteries (LIBs), has spurred research into novel electrolyte formulations. Tetrahydrophthalic anhydride (B1165640) has emerged as a promising functional additive, demonstrating significant potential in stabilizing the critical interface between the electrode and the electrolyte.
Tetrahydrophthalic anhydride, specifically the cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) isomer, is being investigated as an electrolyte additive to enhance the performance of high-voltage and high-energy-density lithium-ion batteries. acs.orgacs.org Its application is particularly relevant for batteries employing nickel-rich cathode materials, such as LiNi0.9Co0.05Mn0.05O2 (NCM90), and high-voltage cathodes like LiNi0.5Mn1.5O4 (LNMO). acs.orgnih.gov These advanced cathode materials are prone to degradation from parasitic reactions with conventional carbonate-based electrolytes, leading to capacity fade and reduced battery lifespan. acs.orgnih.gov
Research indicates that introducing a small percentage of THPA into the electrolyte can significantly improve key performance metrics. For instance, in a LiNi0.9Co0.05Mn0.05O2/Li cell, the addition of 2.0% THPA to the baseline electrolyte boosted capacity retention to 93.2% after 120 cycles at a 1C rate, a substantial improvement over the 80.0% retention observed with the standard electrolyte. acs.org Similarly, for high-voltage LNMO/Li cells, an electrolyte containing THPA (referred to as CTA in the study) resulted in a capacity retention of 83.3% after 500 cycles, far surpassing the 13.6% retention of the baseline electrolyte under the same conditions. nih.gov Furthermore, a full LNMO/graphite cell with the THPA additive maintained 95.46% of its capacity after 300 cycles. nih.gov
| Cathode Material | Cell Type | THPA Concentration | Cycle Count | Capacity Retention (with THPA) | Capacity Retention (Baseline) | Reference |
|---|---|---|---|---|---|---|
| NCM90 (LiNi0.9Co0.05Mn0.05O2) | Half-cell (vs. Li) | 2.0% | 120 cycles at 1C | 93.2% | 80.0% | acs.org |
| LNMO (LiNi0.5Mn1.5O4) | Half-cell (vs. Li) | Not specified | 500 cycles at 1C | 83.3% | 13.6% | nih.gov |
| LNMO (LiNi0.5Mn1.5O4) | Full-cell (vs. Graphite) | Not specified | 300 cycles at 1C | 95.46% | Not specified | nih.gov |
The primary mechanism behind the performance improvement is the ability of this compound to enhance the interfacial stability between the electrodes and the electrolyte. acs.orgnih.gov THPA possesses a unique molecular structure that combines a carbon-carbon double bond with an acid anhydride functional group. acs.org This structure allows it to be preferentially oxidized at the cathode surface and reduced at the anode surface before the decomposition of the main electrolyte solvents. acs.org
This electrochemical activity leads to the formation of a stable and compact protective layer on the electrode surfaces, known as the cathode electrolyte interphase (CEI). acs.orgnih.gov The THPA-derived CEI film effectively mitigates parasitic interfacial reactions, which are a major cause of battery degradation. acs.org By forming this robust interphase, the additive suppresses the continuous decomposition of the electrolyte and the dissolution of transition metal ions from the cathode structure. nih.gov This, in turn, prevents the buildup of interfacial resistance and inhibits the formation of intragranular cracks within the cathode material, thereby preserving the structural integrity of the electrode and enhancing long-term cycling stability. acs.org
Environmental Fate and Degradation Studies
In the atmosphere, vapor-phase this compound is expected to be degraded primarily through reactions with photochemically-produced oxidants. nih.gov The two main degradation pathways are reactions with hydroxyl radicals (•OH) and ozone (O₃). nih.gov
Based on structure-activity relationship models, the atmospheric half-life of this compound with respect to reaction with hydroxyl radicals is estimated to be approximately 6.4 hours. nih.gov The reaction with ozone is predicted to be even faster, with an estimated atmospheric half-life of about 1.4 hours, assuming a typical atmospheric ozone concentration. nih.gov These relatively short half-lives suggest that this compound is not likely to persist for long periods in the atmosphere. nih.gov
| Reactant | Estimated Rate Constant (at 25°C) | Estimated Atmospheric Half-Life | Reference |
|---|---|---|---|
| Hydroxyl Radical (•OH) | 6 x 10-11 cm3/molecule-sec | 6.4 hours | nih.gov |
| Ozone (O₃) | 2 x 10-16 cm3/molecule-sec | 1.4 hours | nih.gov |
Direct biodegradation data for this compound is limited. However, its environmental fate in water and moist soil is dominated by its high reactivity with water. nih.gov The rapid hydrolysis of the anhydride group (discussed in the next section) is expected to be the primary removal mechanism, preceding any significant microbial degradation of the parent molecule. nih.gov Therefore, biodegradation is not considered an important environmental fate process for intact this compound in aquatic systems or damp terrestrial environments. nih.gov The resulting hydrolysis product, tetrahydrophthalic acid, would then be subject to further environmental degradation processes.
This compound reacts exothermically with water in a process known as hydrolysis to form tetrahydrophthalic acid. noaa.govnj.gov This reaction can occur with both liquid water and moisture in the air. noaa.gov While the reaction is typically slow, it can be accelerated by local heating and the presence of acids. noaa.gov
The rate of hydrolysis is expected to be rapid, similar to that of the structurally related compound, phthalic anhydride. nih.gov For phthalic anhydride, half-lives in water have been estimated to be as short as 1.5 to 2.7 minutes. nih.gov Given this rapid conversion, hydrolysis is the most significant degradation pathway for this compound upon its release into aquatic environments or moist soils. nih.gov This high reactivity means that other fate processes like volatilization from water surfaces or adsorption to sediment are not expected to be significant. nih.gov
Supramolecular Chemistry and Non-Covalent Interactions
In the realm of supramolecular chemistry, which focuses on chemical systems composed of molecular subunits held together by non-covalent forces, this compound and its derivatives are emerging as versatile building blocks. The assembly of these molecules into larger, ordered structures is governed by a variety of intermolecular interactions. Among these, hydrogen bonding and π-π stacking are of particular significance, dictating the architecture and potential function of the resulting supramolecular assemblies.
Hydrogen Bonding and π-π Stacking Interactions
The molecular structure of this compound, containing both electron-rich carbonyl groups and a cyclohexene (B86901) ring, provides potential sites for engaging in non-covalent interactions. While the anhydride itself lacks conventional hydrogen bond donors, its derivatives, such as the corresponding dicarboxylic acids, readily participate in hydrogen bonding.
Detailed research into the crystal structure of derivatives of this compound reveals the crucial role of these non-covalent forces. For instance, in the crystal structure of certain carboxylic acid isomers derived from cis-1,2,3,6-tetrahydrophthalic anhydride, a complex network of non-covalent interactions, including hydrogen bonding and π-π stacking, has been observed. researchgate.net These interactions are fundamental in the formation of two-dimensional supramolecular organic frameworks. researchgate.net
The π-system of the cyclohexene ring in this compound and its derivatives allows for π-π stacking interactions. These interactions occur when aromatic or unsaturated rings stack in a parallel or offset fashion, contributing to the stability of the supramolecular assembly. libretexts.orgmdpi.com In derivatives of this compound, these π-π stacking interactions, in conjunction with hydrogen bonding, can direct the formation of specific crystalline architectures. researchgate.net
Table 1: Non-Covalent Interactions in this compound and its Derivatives
| Compound/Derivative | Type of Interaction | Observed Structural Features | Reference |
| 3,4,5,6-Tetrahydrophthalic Anhydride | Weak C(sp³)–H···O Hydrogen Bonds | Long O···H distances indicating weak interactions. | researchgate.net |
| 3,4,5,6-Tetrahydrophthalic Anhydride | Dipole-Dipole Interactions | Short intermolecular distances between C=O groups. | researchgate.net |
| Carboxylic acid derivative of cis-1,2,3,6-tetrahydrophthalic anhydride | Hydrogen Bonding and π-π Stacking | Cooperative action leading to the formation of 2D Supramolecular Organic Frameworks (SOFs). | researchgate.net |
The interplay of hydrogen bonding and π-π stacking in derivatives of this compound underscores their potential in the design of novel supramolecular materials. The directionality and strength of hydrogen bonds, combined with the stabilizing effect of π-π stacking, provide a powerful toolkit for crystal engineering and the development of materials with tailored properties.
Q & A
Q. What are the standard laboratory synthesis methods for Tetrahydrophthalic anhydride (THPA)?
THPA is synthesized via the Diels-Alder reaction between maleic anhydride and conjugated dienes like butadiene. A typical procedure involves melting maleic anhydride in a reaction vessel, adding benzene as a solvent under stirring, heating to 100–110°C, and introducing gaseous butadiene. Post-reaction, the solvent is distilled off, and the product is filtered and dried, achieving near-quantitative conversion. Solvent choice (e.g., toluene) and reaction time adjustments may optimize yield and purity, validated via NMR or FTIR .
Q. What are the critical storage and handling protocols for THPA to prevent hydrolysis and degradation?
Store THPA in airtight containers under dry, inert conditions (e.g., nitrogen) below 25°C to avoid moisture-induced hydrolysis into tetrahydrophthalic acid. Use desiccators or gloveboxes for moisture-sensitive experiments. Pre-dry solvents and employ molecular sieves to mitigate residual moisture. Personal protective equipment (nitrile gloves, eyewear) is essential due to the corrosivity of hydrolysis products .
Q. How does THPA function as an epoxy resin curing agent, and what stoichiometric ratios are recommended?
THPA reacts with epoxy groups via nucleophilic addition. The stoichiometric ratio is based on anhydride equivalent weight (AEW), typically using a 0.85:1 molar ratio of THPA to epoxy groups in diglycidyl ether of bisphenol-A (DGEBA). Accelerators like benzyl dimethylamine (0.5–2%) lower curing temperatures to 100–150°C. DSC analysis confirms complete curing by monitoring epoxy exotherm disappearance .
Advanced Research Questions
Q. What kinetic models describe the catalytic hydrogenation of THPA to hexahydrophthalic anhydride?
The reaction follows pseudo-first-order kinetics with respect to THPA concentration and half-order dependence on hydrogen pressure. Using Ni/SiO₂ catalysts, the rate constant (activation energy ). Optimal conditions are 120–150°C and 3–5 MPa H₂, with space-time yields maximized at 0.8–1.2 h⁻¹. Catalyst regeneration via oxidative treatments counters sulfur poisoning .
Q. How do computational methods predict the electronic properties of THPA-cured epoxy resins?
Density functional theory (DFT) models interfacial charge injection barriers by analyzing vacuum level shifts (Δ) and dipole moments. THPA-cured resins on copper exhibit higher electron injection barriers (~4.2 eV) than amine-cured analogs (~3.8 eV) due to stronger carboxylate-derived dipoles. Experimental validation via Kelvin probe force microscopy (KPFM) aligns with computational predictions .
Q. What strategies enhance pH-responsive behavior in THPA-functionalized drug delivery nanoparticles?
Conjugating THPA with PEG via ester linkages forms pH-sensitive micelles. At pH ≤5.5, anhydride hydrolysis triggers payload release. Optimizing THPA/PEG ratios (1:2 to 1:5) and incorporating ethylenediamine spacers modulates release kinetics. Fluorescein-loaded nanoparticles show >80% release within 2 hours at pH 5.0, confirmed by fluorescence quenching .
Q. How do copolymerization techniques with epoxidized plant oils affect THPA-derived polyester properties?
Copolymerizing methyl THPA with epoxidized grapeseed oil (1:1 molar ratio) yields polyesters with Tg = 65–75°C and storage moduli of 1.2–1.5 GPa at 30°C, outperforming soybean oil analogs. Accelerated aging tests (85°C/85% RH) show <10% modulus loss after 500 hours, highlighting superior hydrolytic stability .
Q. What spectroscopic techniques characterize THPA’s reactivity in ring-opening polymerization?
Real-time FTIR tracks anhydride carbonyl peak (1850 cm⁻¹) disappearance during reactions with polyols. ¹H NMR monitors hydroxyl proton shifts (δ 4.8–5.2 ppm to δ 4.3–4.5 ppm) to quantify ester formation. GPC-MALS confirms controlled molecular weight distributions (Đ ≤1.3) using tin(II) octoate catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
